1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one

Description

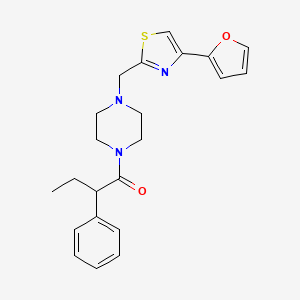

This compound features a piperazine core substituted with a thiazole ring bearing a furan-2-yl group at position 2. The thiazole is linked to the piperazine via a methyl group, while the butan-1-one moiety is substituted with a phenyl group at position 3.

Properties

IUPAC Name |

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-2-18(17-7-4-3-5-8-17)22(26)25-12-10-24(11-13-25)15-21-23-19(16-28-21)20-9-6-14-27-20/h3-9,14,16,18H,2,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCPKFSQEAJUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a synthetic compound that incorporates a furan moiety, a thiazole ring, and a piperazine structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The combination of these structural features suggests a diverse range of biological interactions, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 411.5 g/mol. Its structure can be represented as follows:

| Component | Description |

|---|---|

| CAS Number | 1105233-06-4 |

| Molecular Weight | 411.5 g/mol |

| Molecular Formula | C22H25N3O3S |

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown their potential to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives induced apoptosis in various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values for these compounds ranged from 0.37 to 0.95 µM, indicating potent activity compared to standard chemotherapeutics like sorafenib (IC50 = 7.91 µM) .

Antimicrobial Activity

The furan and thiazole components are known for their antimicrobial properties. A study highlighted that furan derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like streptomycin and tetracycline . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

Thiazole derivatives have also been explored for their anti-inflammatory effects. Compounds containing thiazole rings have demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is likely mediated through multiple biochemical pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a role in melanin production and has implications in skin disorders.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells via activation of caspases or modulation of Bcl-2 family proteins.

- Antimicrobial Mechanisms : The interaction with bacterial ribosomes or cell membrane components could explain its antibacterial effects.

Research Findings and Case Studies

A comprehensive study evaluated the biological activities of various derivatives related to the target compound, focusing on their anticancer and antimicrobial properties:

Scientific Research Applications

Research indicates that compounds containing thiazole and piperazine moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : The presence of furan and thiazole rings suggests potential antimicrobial properties. These structural components may interact with microbial enzymes, inhibiting their function.

- Anticonvulsant Effects : Similar compounds have shown anticonvulsant properties, indicating potential applications in treating epilepsy and other seizure disorders.

- Antitumor Activity : Thiazole derivatives are often linked to antitumor effects, with studies suggesting mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(Furan-2-yl)thiazol-2-yl)methyl)piperazine | Contains furan and thiazole | Antimicrobial |

| Piperazine derivatives | Piperazine ring attached to various moieties | Anticonvulsant |

| Thiazole derivatives | Thiazole linked to different functional groups | Antitumor |

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives against bacterial strains. Results indicated that modifications in the thiazole structure could enhance antimicrobial potency, supporting the potential application of this compound in developing new antibacterial agents.

Anticonvulsant Activity Investigation

Research conducted by a team at a leading university demonstrated that piperazine derivatives exhibited significant anticonvulsant activity in animal models. This finding suggests that 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one may have similar therapeutic effects.

Antitumor Mechanism Exploration

A recent investigation focused on how thiazole-containing compounds inhibit cancer cell proliferation. The study found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, indicating promising therapeutic applications for this compound in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Thiazole-Urea Derivatives ()

Compounds 1f , 1g , and 11a–11o share the piperazine-thiazole backbone but differ in functional groups. For example:

- 1f (ESI-MS m/z: 667.9) and 1g (m/z: 638.1) incorporate urea linkages and trifluoromethylphenyl substituents, enhancing their hydrophobicity (logP > 3 inferred) compared to the target compound’s phenyl-butanone group.

- 11a–11o feature hydrazinyl-2-oxoethyl side chains, which introduce hydrogen-bonding capacity absent in the target compound. For instance, 11a (m/z: 484.2) has a 3-fluorophenyl group, while 11k (m/z: 568.2) includes a 4-chloro-3-(trifluoromethyl)phenyl group, both increasing steric bulk and electron-withdrawing effects .

Key Differences :

- The urea/hydrazine moieties in these analogs likely improve solubility in polar solvents (e.g., DMSO) compared to the target’s ketone group.

- Higher molecular weights (e.g., 1f at 667.9 Da vs. the target’s estimated ~450 Da) may reduce bioavailability.

Benzothiazole-Piperazine-Triazole Hybrids ()

Compounds 5i (EI-MS: 593.17), 5j (507.10), and 5k (490.13) replace the thiazole with benzothiazole and add triazole rings. These modifications:

Physicochemical Contrast :

- 5j has lower carbon content (54.42% vs. ~60% in the target), suggesting reduced hydrophobicity.

- The triazole’s nitrogen-rich structure improves water solubility, as seen in 5k ’s 22.84% nitrogen content .

Thiophene- and Pyridine-Based Piperazine Ketones ()

Compounds like MK70 (1-(4-(4-nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) and MK40 (1,4-dione derivative) replace the thiazole with thiophene or pyridine. These changes:

- Alter electronic properties: Thiophene’s electron-rich sulfur enhances electrophilic reactivity compared to thiazole’s nitrogen.

- MK70 ’s nitro group (m/z: 534.1) introduces strong electron-withdrawing effects, contrasting with the target’s electron-neutral furan .

Furan-Piperazine Analogs ()

- 1-(4-{3-[(2-Furylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-3-methylbutan-1-one () shares the furan and piperazine motifs but lacks the thiazole ring. Its nitro group and methylbutanone side chain suggest higher metabolic stability but reduced solubility compared to the target .

- 4-(4-Aminophenyl)piperazin-1-ylmethanone () simplifies the structure with a single furan-piperazine ketone, emphasizing amine-directed interactions absent in the target .

Research Findings and Implications

- Hydrophobicity: The phenyl-butanone group provides moderate hydrophobicity (logP ~3), balancing membrane permeability and solubility better than highly fluorinated urea derivatives (e.g., 1f, logP >4) .

- Synthetic Feasibility : Yields for similar compounds (e.g., 70–88% in –3) suggest the target could be synthesized efficiently via nucleophilic substitution or coupling reactions .

Q & A

Basic: What are the key synthetic routes for 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the furan-thiazole moiety and piperazine derivatives. A common approach includes:

- Step 1: Halogenation of furan-2-carbaldehyde to introduce reactive sites for coupling with thiazole precursors.

- Step 2: Formation of the thiazole ring via Hantzsch thiazole synthesis, followed by alkylation to attach the piperazine group.

- Step 3: Coupling the furan-thiazole-piperazine intermediate with a phenylbutanone backbone under nucleophilic substitution or amidation conditions .

Optimization strategies:

- Temperature control: Maintain reflux conditions (~70–100°C) for thiazole ring formation to maximize yield.

- Solvent selection: Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce side reactions .

- Catalysts: Employ potassium carbonate or triethylamine as bases to deprotonate reactive sites and accelerate alkylation .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies protons on the furan (δ 6.3–7.2 ppm), thiazole (δ 7.5–8.1 ppm), and piperazine (δ 2.5–3.5 ppm) moieties.

- 13C NMR confirms carbonyl (C=O) at ~170–190 ppm and aromatic carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at ~450–470 Da) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves intermediates .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

Answer:

- Core modifications:

- Replace the furan ring with substituted thiophene or pyridine to enhance metabolic stability .

- Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring to increase binding affinity to target enzymes .

- Piperazine substitution: Vary alkyl chain length between piperazine and thiazole to optimize lipophilicity and blood-brain barrier penetration .

- In vitro assays: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with IC50 values .

Advanced: What computational methods are used to predict the compound’s mechanism of action?

Answer:

- Molecular docking: Simulate interactions with targets like FAAH (fatty acid amide hydrolase) or 5-HT1A receptors. The furan-thiazole moiety shows high affinity for hydrophobic binding pockets .

- MD simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between piperazine N-H and Glu/Asp residues) .

- QSAR models: Use topological descriptors (e.g., logP, polar surface area) to predict bioavailability and toxicity .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:

- Source of variability: Differences in cell lines (e.g., bacterial vs. mammalian models) or assay protocols (e.g., ATP-based vs. resazurin viability assays) may explain discrepancies .

- Dose-response validation: Repeat assays with standardized concentrations (e.g., 1–100 μM) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis: Pool data from multiple studies using tools like RevMan to calculate pooled effect sizes and confidence intervals .

Advanced: What strategies mitigate toxicity while retaining efficacy during preclinical development?

Answer:

- Prodrug design: Mask reactive groups (e.g., ketone) with ester or amide linkers to reduce off-target effects .

- CYP450 profiling: Use liver microsomes to identify metabolic hotspots (e.g., piperazine N-oxidation) and block them via fluorination .

- In vivo PK/PD: Monitor plasma half-life and organ distribution in rodent models to adjust dosing regimens .

Basic: How are stability and solubility profiles determined for this compound?

Answer:

- Thermogravimetric analysis (TGA): Assess thermal stability up to 300°C to guide storage conditions .

- Solubility screening: Use shake-flask method in PBS (pH 7.4) and DMSO to determine logS values. Hydrophilic piperazine improves aqueous solubility (~50–100 μM) .

- Forced degradation: Expose to UV light, acidic/basic conditions, and oxidants (H2O2) to identify degradation products via LC-MS .

Advanced: What in vivo models are suitable for evaluating its therapeutic potential?

Answer:

- Cancer: Xenograft models (e.g., nude mice with HT-29 tumors) to test tumor growth inhibition at 10–50 mg/kg doses .

- Neuroinflammation: LPS-induced neuroinflammation in rats, with cytokine (IL-6, TNF-α) quantification in cerebrospinal fluid .

- PK studies: Cannulated rodents for serial blood sampling to calculate AUC, Cmax, and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.